REACTION_CXSMILES
|
[BH4-].[Li+].CC(C)(OC([CH2:9][NH:10][C:11]1[N:16]=[C:15]([CH2:17][C:18](OCC)=[O:19])[CH:14]=[CH:13][CH:12]=1)=O)C.O.C(OCC)(=O)C>O1CCCC1>[CH3:9][NH:10][C:11]1[N:16]=[C:15]([CH2:17][CH2:18][OH:19])[CH:14]=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)CNC1=CC=CC(=N1)CC(=O)OCC)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl 6-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-pyridineacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)CNC1=CC=CC(=N1)CC(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Type
|
CUSTOM
|
Details
|
stir bar, nitrogen inlet and outlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
A clean dry 2 L 3 necked flask
|
Type
|
CUSTOM
|
Details
|
was fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
temperature sensor, and heating mantle
|
Type
|
CUSTOM
|
Details
|
The flask was purged
|
Type
|
ADDITION
|
Details
|
was added to the solid
|
Type
|
STIRRING
|
Details
|
with stirring over a 10-minute period
|
Type
|
DISSOLUTION
|
Details
|
After dissolution
|
Type
|
ADDITION
|
Details
|
charged into the addition funnel
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
to stir overnight at 23° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2×250 mL saturated sodium chloride
|
Type
|
CUSTOM
|
Details
|
The organic layers were stripped to thick oil in a 2 L round bottom flask
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (200 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with 1 N HCl (2×250 mL)
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated to 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
the solution was treated with 4 N NaOH (˜350 mL) to a pH of 10
|
Type
|
EXTRACTION
|
Details
|
The basic solution was extracted with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
washed with water (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC(=N1)CCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |